molecular formula C19H17NO8 B14455489 7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid CAS No. 71295-01-7

7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid

Cat. No.: B14455489
CAS No.: 71295-01-7
M. Wt: 387.3 g/mol
InChI Key: YINQZYSMNSCYLB-UHFFFAOYSA-N
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Description

7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Japp–Klingemann reaction, which involves the reaction of phenyldiazonium chloride with a suitable cyclohexanone derivative . This reaction is followed by various steps including cyclization, oxidation, and functional group modifications to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The specific conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid undergoes various types of chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions such as specific pH, temperature, and solvent choice to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can result in the formation of alcohols.

Scientific Research Applications

7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid apart is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

71295-01-7

Molecular Formula

C19H17NO8

Molecular Weight

387.3 g/mol

IUPAC Name

7-butyl-6,9-dihydroxy-8-methoxy-4,5,10-trioxo-1H-benzo[g]quinoline-2-carboxylic acid

InChI

InChI=1S/C19H17NO8/c1-3-4-5-7-14(22)11-12(17(25)18(7)28-2)16(24)13-10(15(11)23)9(21)6-8(20-13)19(26)27/h6,22,25H,3-5H2,1-2H3,(H,20,21)(H,26,27)

InChI Key

YINQZYSMNSCYLB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C(=O)C=C(N3)C(=O)O)O

Origin of Product

United States

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